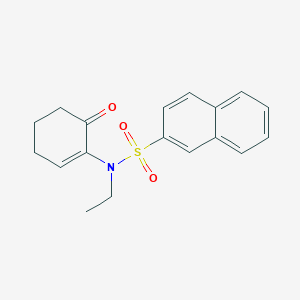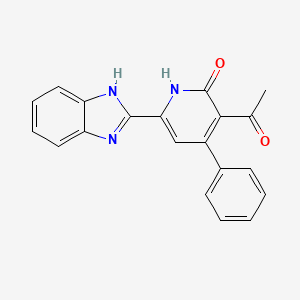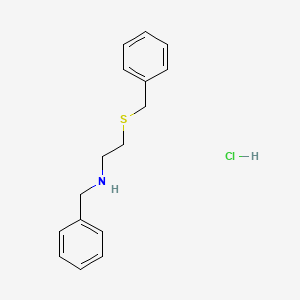
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a sulfonamide group, and a cyclohexenone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with N-ethylcyclohex-1-en-1-amine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone moiety to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups
Properties
CAS No. |
62297-21-6 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-ethyl-N-(6-oxocyclohexen-1-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-2-19(17-9-5-6-10-18(17)20)23(21,22)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-9,11-13H,2,5-6,10H2,1H3 |
InChI Key |
PPPDETNGZUWEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCCC1=O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Iodo-N-[3-(3-methylbutoxy)phenyl]benzamide](/img/structure/B14537165.png)
![Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14537169.png)




![N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea](/img/structure/B14537193.png)
